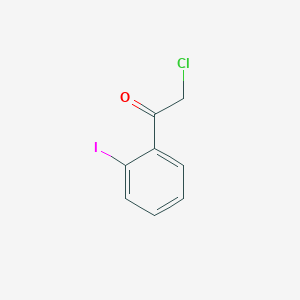
2-Chloro-1-(2-iodophenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-1-(2-iodophenyl)ethanone is an organic compound with the molecular formula C8H6ClIO It is a halogenated ketone, characterized by the presence of both chlorine and iodine atoms attached to an ethanone backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(2-iodophenyl)ethanone typically involves halogenation reactions. One common method is the chlorination of 2-iodoacetophenone using chlorine gas in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale halogenation processes. These methods utilize continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced catalysts and optimized reaction parameters ensures the efficient production of the compound .
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-1-(2-iodophenyl)ethanone undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different products, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium iodide can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
The major products formed from these reactions include various substituted ethanones and alcohols, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2-Chloro-1-(2-iodophenyl)ethanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Chloro-1-(2-iodophenyl)ethanone involves its interaction with various molecular targets. The compound can act as an electrophile, participating in electrophilic aromatic substitution reactions. It can also form covalent bonds with nucleophiles, leading to the formation of new chemical entities. The specific pathways and targets depend on the context of its use and the nature of the interacting molecules .
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-1-(4-iodophenyl)ethanone: Similar in structure but with the iodine atom at the para position.
2-Bromo-1-(2-iodophenyl)ethanone: Contains a bromine atom instead of chlorine.
2-Chloro-1-(2-bromophenyl)ethanone: Contains a bromine atom instead of iodine.
Uniqueness
The presence of both halogens in the ortho position relative to the ethanone group provides distinct chemical properties that are not observed in its analogs .
Propiedades
Fórmula molecular |
C8H6ClIO |
|---|---|
Peso molecular |
280.49 g/mol |
Nombre IUPAC |
2-chloro-1-(2-iodophenyl)ethanone |
InChI |
InChI=1S/C8H6ClIO/c9-5-8(11)6-3-1-2-4-7(6)10/h1-4H,5H2 |
Clave InChI |
PTHCEQOQPZJQHA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C(=O)CCl)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


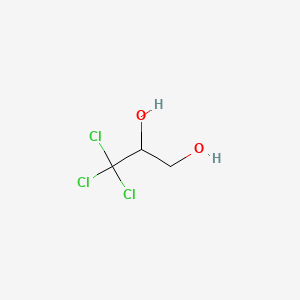


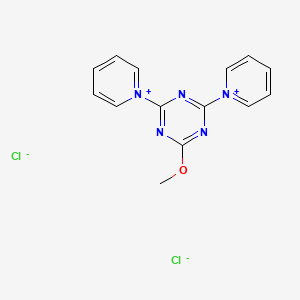
![Benzo[6,7]indazolo[2,3,4-fgh]naphtho[2,3-a]phenazine](/img/structure/B14749294.png)

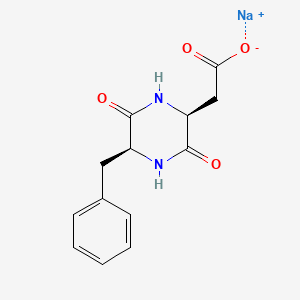
![1-(1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl)ethan-1-one](/img/structure/B14749307.png)
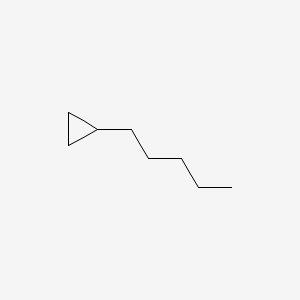
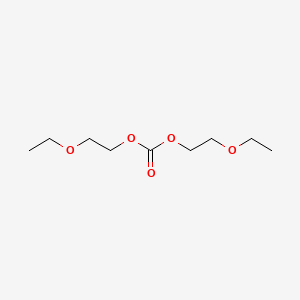
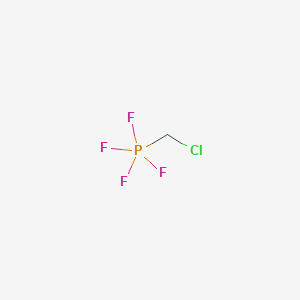
![5-(Trifluoromethyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B14749349.png)
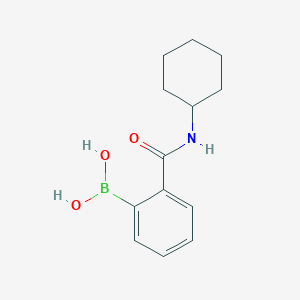
![Dibenzo[fg,st]hexacene](/img/structure/B14749364.png)
